Aurora kinase inhibitor-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

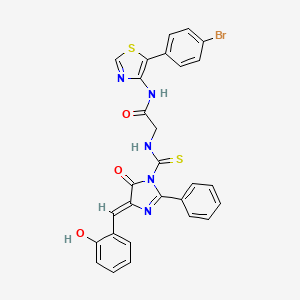

Molecular Formula |

C28H20BrN5O3S2 |

|---|---|

Molecular Weight |

618.5 g/mol |

IUPAC Name |

N-[5-(4-bromophenyl)-1,3-thiazol-4-yl]-2-[[(4Z)-4-[(2-hydroxyphenyl)methylidene]-5-oxo-2-phenylimidazole-1-carbothioyl]amino]acetamide |

InChI |

InChI=1S/C28H20BrN5O3S2/c29-20-12-10-17(11-13-20)24-25(31-16-39-24)33-23(36)15-30-28(38)34-26(18-6-2-1-3-7-18)32-21(27(34)37)14-19-8-4-5-9-22(19)35/h1-14,16,35H,15H2,(H,30,38)(H,33,36)/b21-14- |

InChI Key |

XFGIJDSXMISXTJ-STZFKDTASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3O)/C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3O)C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

Aurora Kinase Inhibitor Technical Guide: Target Specificity and Selectivity of Tozasertib (VX-680)

Disclaimer: The designation "Aurora kinase inhibitor-12" does not correspond to a recognized compound in the peer-reviewed scientific literature. This guide will focus on the well-characterized, potent, pan-Aurora kinase inhibitor Tozasertib (also known as VX-680 or MK-0457) as a representative example to illustrate the principles of target specificity and selectivity for this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of Tozasertib's interaction with its primary targets and its broader kinome profile. It includes detailed experimental methodologies for assessing inhibitor performance both in biochemical and cellular contexts.

Executive Summary

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Tozasertib (VX-680) is a potent, ATP-competitive, small-molecule inhibitor of all three Aurora kinase family members. It blocks cell-cycle progression and induces apoptosis in a wide range of human tumor cell lines.[1][2][3] While highly potent against the Aurora kinases, like many kinase inhibitors, it exhibits a degree of off-target activity. Understanding this selectivity profile is crucial for interpreting experimental results and predicting potential therapeutic and toxicological outcomes. This guide provides the quantitative data and detailed protocols necessary for a thorough evaluation of Tozasertib and similar compounds.

Target Specificity and Selectivity Profile

The inhibitory activity of Tozasertib has been quantified against the Aurora kinases and a broader panel of protein kinases to determine its specificity and selectivity.

Potency Against Primary Targets (Aurora Kinases)

Tozasertib demonstrates high potency against all three Aurora kinase isoforms, with the highest affinity for Aurora A.

| Target | Assay Type | Value Type | Value (nM) |

| Aurora A | Biochemical | K_i_ | 0.6 |

| Aurora B | Biochemical | K_i_ | 18 |

| Aurora C | Biochemical | K_i_ | 4.6 |

| Aurora A | Biochemical | IC_50_ | 30 |

| Aurora B | Biochemical | IC_50_ | 68 |

Data compiled from multiple sources.[4][5][6][7]

Kinome-Wide Selectivity Profile

Tozasertib is a highly selective kinase inhibitor. It has been profiled against large panels of kinases and found to potently inhibit a limited number of off-target kinases, most notably BCR-ABL and FLT3. This makes it a relatively "clean" pan-Aurora inhibitor, though its activity against these other kinases should be considered when designing and interpreting experiments.

| Target | Assay Type | Value Type | Value (nM) |

| BCR-ABL | Biochemical | K_d_ | ~20 |

| BCR-ABL (T315I) | Biochemical | K_d_ | 5 |

| BCR-ABL | Biochemical | IC_50_ | 10 |

| BCR-ABL (T315I) | Biochemical | IC_50_ | 30 |

| FLT3 | Biochemical | K_i_ | 30 |

| RIPK1 | Biochemical | IC_50_ | 180 |

Data compiled from multiple sources.[4][7][8]

Signaling Pathway Context

Aurora kinases are central to the regulation of mitosis. Their inhibition leads to distinct cellular phenotypes depending on the specific isoform targeted.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the target specificity and selectivity of Aurora kinase inhibitors like Tozasertib.

Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the in vitro potency (IC_50_) of an inhibitor against a purified kinase by measuring the amount of ADP produced.

References

- 1. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VX-680 (MK-0457), Aurora kinase inhibitor (CAS 639089-54-6) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

biochemical assays for Aurora kinase inhibitor-12 activity

An In-depth Technical Guide to Biochemical Assays for Aurora Kinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical assays utilized to determine the activity of Aurora kinase inhibitors. It is designed to offer researchers, scientists, and drug development professionals a detailed technical resource, encompassing experimental protocols, data presentation standards, and visual representations of key biological and experimental processes. While this document focuses on the general methodologies applicable to any Aurora kinase inhibitor, it is important to note that specific data for a compound termed "Aurora kinase inhibitor-12" (also referred to as Compound 1a) is not extensively available in the public domain.[1][2] Therefore, the principles and examples provided herein serve as a robust framework for the characterization of this and other novel Aurora kinase inhibitors.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[3][4] The three mammalian family members—Aurora A, Aurora B, and Aurora C—are key orchestrators of various mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[3][4][5][6][7]

-

Aurora A is primarily associated with centrosomes and spindle poles, and its activity is crucial for entry into mitosis and the proper formation of the mitotic spindle.[7][8]

-

Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for correcting improper kinetochore-microtubule attachments, ensuring accurate chromosome segregation, and regulating cytokinesis.[5][7][8]

-

Aurora C shares functional overlap with Aurora B and is highly expressed in meiotic cells.[5]

Given their critical role in cell division and their frequent overexpression in various cancers, Aurora kinases have emerged as attractive targets for cancer therapy.[3][6] The development of small molecule inhibitors targeting Aurora kinases is a significant area of oncology research.[8]

Aurora Kinase Signaling Pathway

The activity of Aurora kinases is tightly regulated throughout the cell cycle, primarily peaking during the G2 and M phases.[5][6] Their function is dependent on their subcellular localization and interaction with various protein partners.

Biochemical Assays for Aurora Kinase Inhibitor Activity

A variety of biochemical assays are employed to quantify the potency and selectivity of Aurora kinase inhibitors. These assays typically utilize purified recombinant Aurora kinase enzymes and synthetic substrates. The primary output of these assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The IC50 values can be converted to the inhibition constant (Ki) for a more direct measure of potency.[3]

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

HTRF assays are a popular choice for inhibitor screening due to their robustness and high-throughput compatibility.[9] They are based on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as XL665 or d2).

Principle: In a typical kinase assay, a biotinylated substrate peptide is phosphorylated by the Aurora kinase. A Europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a binding assay, rather than an activity assay, that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[8]

Principle: The assay uses a recombinant Aurora kinase, a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody that binds to the kinase.[8][10] When the tracer is bound to the kinase, FRET occurs between the Europium-labeled antibody and the tracer.[8] Test compounds that bind to the ATP site of the kinase will displace the tracer, resulting in a loss of the FRET signal.[8] This format can be used with both active and inactive kinases.

Experimental Workflow:

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay utilizes a FRET peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at opposite ends. In the absence of kinase activity, a development reagent containing a site-specific protease cleaves the non-phosphorylated peptide, separating the two fluorophores and disrupting FRET. However, when the Aurora kinase phosphorylates the peptide, the protease can no longer cleave it, and FRET is maintained. Therefore, kinase inhibition results in a lower FRET signal.

Experimental Workflow:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. glpbio.com [glpbio.com]

- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora kinases: role in cell transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Effects of Aurora Kinase Inhibitors on Cell Cycle Progression

This technical guide provides a comprehensive overview of the effects of Aurora kinase inhibitors on cell cycle progression, with a primary focus on the well-characterized inhibitor Barasertib (AZD1152), a selective inhibitor of Aurora B kinase. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell biology.

Introduction: Aurora Kinases in Cell Cycle Regulation

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2][3] Their expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis.[2][4]

-

Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of the bipolar mitotic spindle.[3][5]

-

Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for proper chromosome segregation and cytokinesis.[4][5][6] It ensures correct kinetochore-microtubule attachments and regulates the spindle assembly checkpoint.[4]

-

Aurora C shares some functions with Aurora B and is predominantly expressed in meiotically dividing cells.[3]

Given their critical role in cell division and their frequent overexpression in various human cancers, Aurora kinases have emerged as promising targets for cancer therapy.[7][8]

Mechanism of Action of Barasertib (AZD1152-HQPA)

Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[9] AZD1152-HQPA is a potent and selective, ATP-competitive inhibitor of Aurora B kinase.[9][10] Inhibition of Aurora B disrupts its critical functions during mitosis. Specifically, it leads to:

-

Failure of Chromosome Alignment: Inhibition of Aurora B prevents the proper alignment of chromosomes at the metaphase plate.[9]

-

Abrogation of the Spindle Assembly Checkpoint: The spindle checkpoint, which ensures that all chromosomes are correctly attached to the spindle before anaphase, is overridden.[11]

-

Inhibition of Cytokinesis: The final step of cell division, where the cytoplasm is divided to form two daughter cells, fails.[5][11]

This cascade of events results in a process known as mitotic catastrophe, where cells exit mitosis without proper chromosome segregation or cell division, leading to the formation of polyploid cells that may ultimately undergo apoptosis.[12][13]

Effects on Cell Cycle Progression

The primary consequence of treating proliferating cells with an Aurora B inhibitor like Barasertib is a profound disruption of the M-phase of the cell cycle.

-

Induction of Polyploidy: By preventing cytokinesis, cells undergo endoreduplication, which is the replication of the genome without subsequent cell division. This results in an accumulation of cells with a DNA content greater than 4N (polyploidy).[2][9][10][14] In some cell lines, treatment with AZD1152-HQPA has been shown to induce cells to become >8N.[10]

-

G2/M Arrest and Mitotic Slippage: Treatment with Aurora kinase inhibitors leads to an accumulation of cells in the G2/M phase of the cell cycle.[10][13] However, this arrest is often transient.[12] Due to the abrogation of the spindle assembly checkpoint, cells can "slip" out of mitosis without dividing, entering a G1-like state with a 4N or greater DNA content.[14]

-

Induction of Apoptosis: The formation of polyploid and genetically unstable cells is a potent trigger for programmed cell death, or apoptosis.[9][10][14] Following treatment with AZD1152-HQPA, an increase in apoptotic markers such as Annexin V staining is observed, typically after the onset of polyploidy.[14][15]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the activity and effects of representative Aurora kinase inhibitors.

Table 1: Inhibitory Activity of Selected Aurora Kinase Inhibitors

| Inhibitor | Target(s) | IC50 / Ki (nM) | Reference(s) |

|---|---|---|---|

| AZD1152-HQPA (Barasertib) | Aurora B > Aurora A > Aurora C | Ki: 0.36 (B), 1369 (A) | [9][15] |

| SNS-314 | Pan-Aurora (A, B, C) | IC50: 9.0 (A), 31 (B), 3.4 (C) | [16] |

| CCT129202 | Pan-Aurora (A, B, C) | IC50: 42 (A), 198 (B), 227 (C) | [17] |

| Alisertib (MLN8237) | Aurora A > Aurora B | IC50: 1.2 (A), 396.5 (B) |[3] |

Table 2: Cellular Effects of AZD1152-HQPA (Barasertib)

| Cell Line | Concentration | Effect | Observation | Reference(s) |

|---|---|---|---|---|

| MOLM13 (AML) | 1-10 nM | Inhibition of Proliferation | IC50 ~12 nM (3H-thymidine uptake) | [14] |

| MV4-11 (AML) | 1-10 nM | Inhibition of Clonogenic Growth | IC50 = 2.8 nM | [14] |

| HCT116 (Colon) | 30-300 nM | Induction of Polyploidy | Increase in >8N DNA content after 24h | [10] |

| MiaPaCa-2 (Pancreatic) | 30-300 nM | Mitotic Arrest | Accumulation of cells with 4N DNA content | [10] |

| MOLM13 (AML) | 10 nM | Induction of Apoptosis | ~50% apoptotic cells after 48h |[14] |

Table 3: Cellular Effects of SNS-314

| Cell Line | Concentration | Effect | Observation | Reference(s) |

|---|---|---|---|---|

| HCT116 (Colon) | ~5 nM | Inhibition of Proliferation | EC50 for proliferation inhibition | [18] |

| HCT116 (Colon) | ~9 nM | Inhibition of Histone H3 Phosphorylation | EC50 for inhibition of p-H3 (Ser10) |[18] |

Detailed Experimental Protocols

5.1. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed cells (e.g., 5 x 105 cells/mL) in 12-well plates. Allow cells to adhere overnight. Treat cells with various concentrations of the Aurora kinase inhibitor (e.g., AZD1152-HQPA at 1-300 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[14]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate the cells for at least 2 hours at -20°C for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with 1 mL of phosphate-buffered saline (PBS). Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, G2/M, and polyploid (>4N) populations can be quantified using appropriate cell cycle analysis software.

5.2. Western Blotting for Phospho-Histone H3

This protocol is used to measure the inhibition of Aurora B kinase activity by assessing the phosphorylation status of its direct substrate, Histone H3 at Serine 10.

-

Cell Lysis: Treat cells with the inhibitor as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Reprobe the membrane with an antibody for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

5.3. Apoptosis Assay by Annexin V Staining

This protocol quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with the Aurora kinase inhibitor for the desired duration (e.g., 24 or 48 hours).[14]

-

Harvesting and Staining: Harvest all cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Visualization of Pathways and Workflows

Caption: Aurora B signaling pathway and the effect of its inhibition.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 10. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ashpublications.org [ashpublications.org]

- 15. apexbt.com [apexbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SNS-314 [cogershop.com]

Preclinical Evaluation of a Novel Aurora Kinase Inhibitor: A Technical Guide

Disclaimer: Publicly available data for a specific compound designated "Aurora kinase inhibitor-12" is not available. This document provides a representative technical guide based on the preclinical evaluation of well-characterized Aurora kinase inhibitors, such as CCT129202, to illustrate the typical data and methodologies presented in such an assessment.

The Aurora kinase family of serine/threonine kinases are crucial regulators of mitosis, and their overexpression is linked to a variety of human cancers, making them a key target for cancer therapy.[1][2][3] This guide outlines the preclinical data and methodologies for evaluating a novel Aurora kinase inhibitor.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained during the preclinical evaluation of an Aurora kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| Aurora A | 42 |

| Aurora B | 198 |

| Aurora C | 227 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative for a pan-Aurora kinase inhibitor like CCT129202.[4]

Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.15 |

| HeLa | Cervical Carcinoma | 0.20 |

| SW620 | Colorectal Adenocarcinoma | 0.18 |

| A549 | Lung Carcinoma | 0.25 |

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 3: In Vivo Efficacy in a Human Tumor Xenograft Model (HCT116)

| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Aurora Kinase Inhibitor | 50 | 65 |

Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of preclinical findings.

In Vitro Kinase Assay

This assay determines the inhibitory activity of the compound against purified Aurora kinases.

-

Enzyme and Substrate Preparation: Recombinant human Aurora A, B, and C enzymes and a suitable substrate (e.g., myelin basic protein) are prepared in assay buffer.

-

Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and inhibitor are incubated with ATP to start the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP) or fluorescence-based assays.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity is calculated.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability of cancer cell lines.

-

Cell Seeding: Human cancer cell lines (e.g., HCT116, HeLa) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the Aurora kinase inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vivo Human Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The Aurora kinase inhibitor is administered (e.g., intraperitoneally) according to a predetermined schedule and dose.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition in the treated group is calculated relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

Aurora kinases play a critical role in cell cycle progression, particularly during mitosis. Their inhibition disrupts these processes, leading to cell cycle arrest and apoptosis.

References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aurora Kinases in Oncogenic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of cell division. Their functions are tightly controlled to ensure genomic stability through the faithful execution of mitosis and meiosis. However, deregulation, particularly overexpression, of these kinases is a common feature in a wide array of human cancers, where they contribute to tumorigenesis by disrupting mitotic checkpoints, promoting aneuploidy, and activating oncogenic signaling cascades. This technical guide provides an in-depth exploration of the oncogenic pathways regulated by Aurora kinases, presents quantitative data on their aberrant expression and inhibition, details key experimental protocols for their study, and visualizes their complex signaling networks.

Introduction to the Aurora Kinase Family

The mammalian Aurora kinase family consists of three highly homologous members:

-

Aurora A (AURKA) is primarily involved in centrosome maturation and separation, mitotic entry, and the formation of a bipolar spindle.[1] Its expression and activity peak during the G2 to M phase transition of the cell cycle.[2]

-

Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[3]

-

Aurora C (AURKC) is highly expressed in meiotic cells, particularly in the testes, and plays a role in spermatogenesis.[4] While its function in somatic cells is less understood, aberrant expression in various cancers suggests an oncogenic role, potentially overlapping with Aurora B.[4][5]

Dysregulation of Aurora kinase activity leads to severe mitotic errors, including defects in centrosome function, improper spindle assembly, chromosome misalignment, and failed cytokinesis, all of which contribute to the genetic instability that is a hallmark of cancer.[6][7]

Oncogenic Signaling Pathways Regulated by Aurora Kinases

Aurora kinases are implicated in numerous signaling pathways that are fundamental to cancer development and progression. Their overexpression can lead to the hyperactivation of these pathways, driving cell proliferation, survival, and metastasis.

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical guardian of the genome, orchestrating cell cycle arrest, apoptosis, and senescence in response to cellular stress. Both Aurora A and Aurora B have been shown to negatively regulate p53 function.

-

Aurora A can phosphorylate p53 on serine 215 and serine 315.[8] Phosphorylation at Ser315 enhances Mdm2-mediated ubiquitination and subsequent proteasomal degradation of p53.[9] Phosphorylation at Ser215 inhibits the DNA-binding and transactivation activity of p53.[8] Furthermore, Aurora A can indirectly suppress p53 by phosphorylating and inhibiting its coactivator, heterogeneous nuclear ribonucleoprotein K (hnRNPK).[3]

-

Aurora B also directly interacts with and phosphorylates p53 at multiple residues, including S183, T211, and S215, which accelerates p53 degradation.[10][11] This suppression of p53 activity leads to decreased expression of downstream targets like the cell cycle inhibitor p21.[3][12]

This antagonistic relationship between Aurora kinases and p53 highlights a critical mechanism by which cancer cells can evade apoptosis and continue to proliferate.[13]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Aberrant activation of this pathway is a frequent event in cancer.

-

Aurora A overexpression has been shown to activate the Akt signaling pathway, which in turn can promote tumor cell migration and drug resistance.[9] In some cancers, Aurora A and the PI3K/Akt/mTOR pathway are co-activated.[2] Aurora A can also activate the NF-κB signaling pathway through Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-xL.[14]

-

Aurora B can also promote cancer progression through the PI3K/Akt signaling axis, leading to an epithelial-mesenchymal transition (EMT), which is critical for metastasis.[15]

-

Aurora C is suggested to promote tumorigenicity by activating PI3K signaling, leading to Akt phosphorylation and subsequent activation of MDM2, which, as mentioned, inhibits p53-mediated apoptosis.[16]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.

-

Aurora A is considered a downstream target of the MAPK/ERK pathway in some cancers.[9] There is also evidence of a positive feedback loop where Aurora A can potentiate ERK activation, linking it to sustained proliferative signaling.[17] Activation of protein kinase C (PKC) can lead to MAPK-mediated phosphorylation of both Aurora A and Aurora B, subsequently activating NF-κB and promoting migration and invasion.[3]

-

Aurora B activity has also been shown to be correlated with the activation of the MAPK pathway in early embryonic development.[18]

Quantitative Data on Aurora Kinases in Cancer

The overexpression of Aurora kinases is a well-documented phenomenon across a multitude of human cancers and is often associated with poor prognosis.[2]

Table 1: Overexpression of Aurora Kinases in Various Human Cancers

| Cancer Type | Aurora A Overexpression | Aurora B Overexpression | Aurora C Overexpression | Reference(s) |

| Breast Cancer | Frequently observed; associated with hormone receptor negativity and genomic instability. | Reported | Gene amplification observed in cell lines. | [2][5] |

| Colorectal Cancer | Significant fraction | Upregulated | Increased in primary tumors. | [2][19] |

| Gastric Cancer | Significant fraction | Overexpressed | Not specified | [2][19] |

| Hepatocellular Carcinoma (HCC) | ~61% of cases; correlates with high tumor grade. | Not specified | Overexpressed | [5][19] |

| Lung Cancer | Significantly overexpressed. | Reported | Not specified | [19] |

| Ovarian Cancer | Significant fraction | Reported | Not specified | [2] |

| Pancreatic Cancer | Significant fraction | Reported | Not specified | [2] |

| Prostate Cancer | Significant fraction | Reported | Elevated in invasive cell lines. | [2][5] |

This table represents a summary of findings and the frequency of overexpression can vary between studies and tumor subtypes.

The oncogenic potential of Aurora kinases has made them attractive targets for cancer therapy. Numerous small molecule inhibitors have been developed and are in various stages of clinical investigation.[20]

Table 2: IC50 Values of Selected Aurora Kinase Inhibitors

| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference(s) |

| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - | [7] |

| Barasertib (AZD1152-HQPA) | Aurora B selective | ~1369 | 0.37 | - | [6] |

| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | [21] |

| Tozasertib (VX-680/MK-0457) | Pan-Aurora | 25 | 60 | - | [6] |

| AMG 900 | Pan-Aurora | 5 | 4 | 1 | [21] |

| ZM 447439 | Aurora A/B | 110 | 130 | - | [6] |

| GSK1070916 | Aurora B/C | >350 | 3.5 | 6.5 | [6] |

IC50 values can vary depending on the assay conditions.

Key Experimental Protocols

Studying the function and regulation of Aurora kinases requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Aurora Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of a specific Aurora kinase and to assess the potency of inhibitors.

Methodology:

-

Reagent Preparation: Thaw and prepare all components (5x Kinase Assay Buffer, ATP, substrate, and purified Aurora kinase) on ice. Prepare a 1x Kinase Assay Buffer.[3][8]

-

Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the appropriate substrate (e.g., Myelin Basic Protein for Aurora B).[8]

-

Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution for positive and negative controls.[3]

-

Kinase Reaction: Initiate the reaction by adding the diluted purified Aurora kinase to all wells except the "Blank" or "No Enzyme" control.[8]

-

Incubation: Incubate the plate at 30°C for a defined period, typically 30-60 minutes.[14][20]

-

Detection: Stop the kinase reaction and measure the amount of ADP produced. A common method is the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[22]

-

Data Analysis: Read the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[3]

Immunoprecipitation (IP) of Aurora Kinases

Immunoprecipitation is used to isolate a specific Aurora kinase from a cell lysate to study its interaction partners, post-translational modifications, or enzymatic activity.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23]

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating it with Protein A/G agarose/sepharose beads to reduce non-specific binding.[13]

-

Immunoprecipitation: Add a primary antibody specific to the Aurora kinase of interest to the pre-cleared lysate. Incubate for 1-2 hours or overnight at 4°C with gentle rotation.[23][24]

-

Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer or a milder buffer like PBS to remove unbound proteins.[23]

-

Elution and Analysis: Elute the protein from the beads by boiling in SDS-PAGE sample buffer. The immunoprecipitated protein can then be analyzed by Western blotting or used in a kinase assay.[13]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following the inhibition or knockdown of an Aurora kinase.

Methodology:

-

Cell Treatment: Treat cells with an Aurora kinase inhibitor or transfect with siRNA for the desired time.

-

Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 2 hours at 4°C.[26]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of double-stranded RNA).[4]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

siRNA-mediated Knockdown of Aurora Kinases

Small interfering RNA (siRNA) is used to specifically silence the expression of an Aurora kinase to study the functional consequences of its depletion.

Methodology:

-

siRNA Transfection: Transfect cells with an siRNA specific to the target Aurora kinase using a suitable transfection reagent. A non-targeting control siRNA should be used in parallel.[11]

-

Incubation: Incubate the cells for 24-72 hours post-transfection to allow for the degradation of the target mRNA and subsequent protein depletion.

-

Validation of Knockdown: Harvest the cells and validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.[11]

-

Phenotypic Analysis: Following confirmation of knockdown, perform downstream assays to assess the phenotypic effects, such as cell proliferation assays, cell cycle analysis, or apoptosis assays.[11]

Conclusion and Future Directions

The Aurora kinases are undeniably critical players in the landscape of cancer biology. Their fundamental roles in mitosis and their intricate involvement in key oncogenic signaling pathways, such as the p53, PI3K/Akt, and MAPK pathways, solidify their status as high-value targets for therapeutic intervention. The significant body of evidence demonstrating their overexpression across a wide range of tumors and the correlation with poor patient outcomes further underscore their clinical relevance.

The development of numerous Aurora kinase inhibitors, with several advancing through clinical trials, offers promise for new cancer treatments. However, challenges remain, including the need for improved selectivity to minimize off-target effects and a better understanding of resistance mechanisms. Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to respond to Aurora kinase-targeted therapies. Furthermore, exploring combination therapies that target Aurora kinases alongside other key nodes in the oncogenic network may provide synergistic effects and overcome drug resistance. A deeper understanding of the distinct and overlapping functions of each Aurora kinase family member will continue to fuel the development of more precise and effective anti-cancer strategies.

References

- 1. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Summary of half maximal inhibitory concentration (IC50) values for Aurora kinase inhibitors against pediatric and infant leukemia cell lines, normal lymphocytes and bone marrow stroma. - Public Library of Science - Figshare [plos.figshare.com]

- 11. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genetex.com [genetex.com]

- 13. pnas.org [pnas.org]

- 14. Meta-analysis of Aurora Kinase A (AURKA) Expression Data Reveals a Significant Correlation Between Increased AURKA Expression and Distant Metastases in Human ER-positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 18. promega.com [promega.com]

- 19. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 20. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 21. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. corefacilities.iss.it [corefacilities.iss.it]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]

- 26. scispace.com [scispace.com]

Aurora kinase inhibitor-12 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Aurora kinase inhibitor CCT129202. The information is compiled from publicly available research and is intended for an audience with a technical background in pharmacology, oncology, and drug development.

Chemical Structure and Properties

CCT129202 is a potent and selective, ATP-competitive small molecule inhibitor of Aurora kinases. It belongs to a structurally novel series of imidazopyridine compounds.

Chemical Structure:

-

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[1]

-

Molecular Formula: C₂₅H₂₆ClN₉OS

-

Molecular Weight: 552.1 g/mol

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

SMILES: CN(C)c1ccc(cc1)c2nc3c(c(n2)N4CCN(CC4)CC(=O)Nc5nccs5)ncc(Cl)n3

Mechanism of Action and Signaling Pathway

CCT129202 exhibits high selectivity for Aurora kinases, which are crucial regulators of mitosis. Inhibition of these kinases leads to defects in cell division and subsequent apoptosis in cancer cells. The primary mechanism of action involves the inhibition of both Aurora A and Aurora B kinases.

Signaling Pathway:

The inhibition of Aurora kinases by CCT129202 initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21. This leads to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor. The inhibition of E2F-mediated transcription results in decreased levels of proteins required for DNA replication, such as thymidine kinase 1.

Caption: Signaling pathway of CCT129202.

Quantitative Biological Data

CCT129202 has been evaluated for its inhibitory activity against Aurora kinases and its anti-proliferative effects in various cancer cell lines.

Table 1: In vitro Kinase Inhibitory Activity of CCT129202 [2]

| Kinase Target | IC₅₀ (µM) |

| Aurora A | 0.042 |

| Aurora B | 0.198 |

| Aurora C | 0.227 |

Table 2: Anti-proliferative Activity of CCT129202 in Human Tumor Cell Lines [1]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116 | Colon | 0.025 |

| SW620 | Colon | 0.028 |

| HT29 | Colon | 0.035 |

| A549 | Lung | 0.040 |

| PC3 | Prostate | 0.033 |

| DU145 | Prostate | 0.027 |

| U2OS | Osteosarcoma | 0.015 |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of CCT129202.

Kinase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CCT129202 against Aurora kinases.

-

Methodology:

-

Recombinant human Aurora A, B, and C enzymes were used.

-

Assays were performed in a 96-well plate format.

-

The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of CCT129202.

-

After incubation, the amount of phosphorylated substrate was quantified using a standard method such as radioisotope incorporation (³³P-ATP) or a phosphospecific antibody-based detection system (e.g., ELISA).

-

IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (MTT Assay):

-

Objective: To measure the growth inhibitory (GI₅₀) effect of CCT129202 on cancer cell lines.

-

Methodology:

-

Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight.

-

Cells were treated with a range of concentrations of CCT129202 or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals were solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

GI₅₀ values, the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.

-

Western Blot Analysis for p21 and Phospho-Rb:

-

Objective: To investigate the molecular mechanism of CCT129202-induced cell cycle arrest.

-

Methodology:

-

Cancer cells were treated with CCT129202 at various concentrations and time points.

-

Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for p21, phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy of CCT129202 in a preclinical animal model.

-

Methodology:

-

Human tumor cells (e.g., HCT116) were implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

CCT129202 was administered to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group received the vehicle.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised, weighed, and may be used for further pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

This guide provides a foundational understanding of the Aurora kinase inhibitor CCT129202. For further details, researchers are encouraged to consult the primary scientific literature.

References

An In-Depth Technical Guide to the In Vitro Anti-Proliferative Activity of Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of Aurora kinase inhibitors, with a focus on the core mechanisms, experimental validation, and data interpretation. For the purpose of this guide, we will refer to a representative compound, "Aurora kinase inhibitor-12," and draw upon data from well-characterized inhibitors to illustrate its properties.

Introduction to Aurora Kinases

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2][3] Their expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis.[4]

-

Aurora A is primarily associated with centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[1][2][5]

-

Aurora B is a component of the chromosomal passenger complex, which is essential for correct chromosome segregation, histone modification, and cytokinesis.[1][5]

-

Aurora C is less extensively studied but is understood to be involved in meiosis.[1][2]

Given their critical role in cell division, the overexpression of Aurora kinases is frequently observed in a wide range of human tumors, leading to genetic instability and transformation.[4][6] This makes them a compelling target for the development of anti-cancer therapeutics.

Mechanism of Action of Aurora Kinase Inhibitors

Aurora kinase inhibitors are typically small molecules that function as ATP-competitive inhibitors, binding to the catalytic site of the enzymes and blocking their kinase activity.[7] The inhibition of Aurora kinases disrupts the mitotic process, leading to a cascade of events that ultimately suppress cell proliferation.

The primary consequences of Aurora kinase inhibition in vitro include:

-

Mitotic Arrest: Inhibition of Aurora A leads to defects in mitotic spindle assembly, resulting in a transient mitotic arrest.[3]

-

Failed Cytokinesis and Polyploidy: Inhibition of Aurora B disrupts chromosome alignment and overrides the spindle assembly checkpoint, causing cells to exit mitosis without proper cell division. This results in the formation of large, polyploid cells (containing ≥4N DNA content).[4][6][7]

-

Induction of Apoptosis: The accumulation of polyploid cells and the failure to complete mitosis triggers programmed cell death, or apoptosis.[6][7]

-

Inhibition of Key Phosphorylation Events: A direct biochemical consequence of Aurora B inhibition is the reduced phosphorylation of its substrates, most notably Histone H3 at Serine 10.[4][8]

Quantitative Data: In Vitro Anti-Proliferative Activity

The anti-proliferative activity of Aurora kinase inhibitors is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell proliferation by 50%. The following table summarizes the IC50 values for several representative Aurora kinase inhibitors across various human tumor cell lines.

| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |

| Alisertib (MLN8237) | Aurora A | Various | Lung, Prostate, Ovarian, Lymphoma | Broad Activity |

| AMG 900 | Pan-Aurora | HCT-116 | Colon | Potent Activity |

| PF-03814735 | Aurora A/B | HCT-116, HL-60, A549 | Colon, Leukemia, Lung | Potent Activity |

| CCT129202 | Pan-Aurora | Multiple | Various Human Tumors | High Potency |

| MK-0457 (VX-680) | Pan-Aurora | NT2-D1 | Testicular Germ Cell Tumor | 17 |

| CYC116 | Pan-Aurora, VEGFR2 | Various | Solid Tumors, Leukemia | 19 - 65 |

| PHA-739358 | Pan-Aurora | CML Cells | Chronic Myeloid Leukemia | Strong Activity |

Note: Specific IC50 values can vary based on the assay conditions and cell lines used. The table provides a comparative overview of inhibitor potency.[3][8][9]

Visualizing the Core Signaling Pathway and Inhibitor Action

The following diagram illustrates the central roles of Aurora A and Aurora B in mitosis and the points at which inhibitors exert their anti-proliferative effects.

Caption: Aurora Kinase Signaling in Mitosis and Points of Inhibition.

Key Experimental Protocols

The in vitro evaluation of an Aurora kinase inhibitor involves a series of standardized assays to determine its effect on cell viability, cell cycle progression, and specific molecular markers.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Culture human tumor cells (e.g., HCT116, HeLa) in appropriate media.

-

Trypsinize and count the cells.

-

Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare a serial dilution of "this compound" (e.g., from 0.1 nM to 10 µM) in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the inhibitor or vehicle control (DMSO).

-

Incubate the plate for 72 hours.

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

-

Carefully remove the media.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

This protocol allows for the direct visualization of the inhibitor's effect on the mitotic spindle.

1. Cell Culture and Treatment:

-

Grow cells (e.g., HeLa) on glass coverslips in a 6-well plate.

-

Treat the cells with an effective concentration of "this compound" (e.g., 5x IC50) for 24 hours.

2. Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the DNA with DAPI (1 µg/mL) for 5 minutes.

4. Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Observe spindle morphology (bipolar vs. monopolar) and chromosome alignment.[4]

This method quantifies the DNA content of cells to determine the cell cycle distribution.

1. Cell Treatment and Harvesting:

-

Treat cells in a 6-well plate with "this compound" at various concentrations for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

2. Fixation:

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

3. Staining:

-

Centrifuge the cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

4. Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to gate the cell populations and generate a histogram of DNA content.

-

Quantify the percentage of cells in the G1, S, and G2/M phases, and identify any population with >4N DNA content.[6]

Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for the in vitro characterization of an Aurora kinase inhibitor.

Caption: Workflow for In Vitro Evaluation of Aurora Kinase Inhibitors.

Conclusion

"this compound," as represented by a class of potent small molecules, demonstrates significant in vitro anti-proliferative activity across a range of human cancer cell lines. The primary mechanism of action involves the direct inhibition of Aurora kinase activity, leading to profound disruptions in mitotic progression, including the formation of monopolar spindles, failure of cytokinesis, and the accumulation of polyploid cells. These cellular defects ultimately trigger apoptosis, accounting for the observed reduction in cell viability. The robust and reproducible nature of these in vitro effects underscores the therapeutic potential of targeting the Aurora kinase pathway in oncology drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

An In-depth Technical Guide to Apoptosis Pathways Induced by Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying apoptosis induced by Aurora kinase inhibitors, a promising class of anti-cancer therapeutic agents. The Aurora kinase family of serine/threonine kinases, comprising Aurora A, B, and C, are key regulators of mitosis.[1][2][3] Their overexpression is frequently observed in a wide range of human cancers and is associated with genetic instability and tumorigenesis.[1][2][3][4] Consequently, inhibiting Aurora kinases has emerged as an attractive strategy for cancer therapy.[5] This document details the signaling cascades initiated by Aurora kinase inhibition that culminate in programmed cell death, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the involved pathways.

Core Mechanism: Mitotic Catastrophe Leading to Apoptosis

Inhibition of Aurora kinases disrupts the highly regulated process of cell division, leading to severe mitotic errors.[6] Specifically, inhibition of Aurora A can cause defects in centrosome maturation and spindle assembly, resulting in monopolar spindles.[3][6] Inhibition of Aurora B, a component of the chromosomal passenger complex, interferes with chromosome segregation and cytokinesis.[2][4][7]

These disruptions often lead to a state known as "mitotic catastrophe," where the cell fails to properly complete mitosis. This can result in the formation of polyploid cells (cells with more than the normal number of chromosome sets, e.g., ≥4N DNA content) due to failed cytokinesis.[1][2][8] Following this mitotic failure, cells can undergo apoptosis, a programmed cell death mechanism crucial for eliminating damaged or abnormal cells.[1][2][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on various Aurora kinase inhibitors, demonstrating their potency and effects on cell cycle and apoptosis.

Table 1: Inhibitory Potency of Select Aurora Kinase Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | Various | [6][9] |

| Aurora B | 396.5 | [6][9] | ||

| AZD1152-HQPA | Aurora B | 0.37 - 1 | Various | [9][10] |

| VX-680 (Tozasertib) | Aurora A | 0.6 | Various | [9] |

| Aurora B | 18 | [9] | ||

| Aurora C | 4.6 | [9] | ||

| PF-03814735 | Aurora A | 5 | Various | [6][7] |

| Aurora B | 0.8 | [6][7] | ||

| AMG 900 | Aurora A | 5 | Various | [6] |

| Aurora B | 4 | [6] | ||

| Aurora C | 1 | [6] | ||

| CCT129202 | Aurora A/B | Not specified | HCT116, etc. | [1][2] |

| ZM447439 | Aurora A/B | Not specified | HCT-116 | [4][8] |

Table 2: Effects of Aurora Kinase Inhibitors on Cell Cycle Distribution and Apoptosis

| Inhibitor | Cell Line | Concentration | Time (h) | % Cells in Sub-G1 (Apoptosis) | % Cells with >4N DNA | Reference |

| CCT129202 | HCT116 | 700 nM | 24 | Not specified | Increased | [2][11] |

| HCT116 | 700 nM | 48 | Increased | Markedly Increased | [2][11] | |

| ZM447439 | HCT-116 (p53+/+) | Not specified | Not specified | Concentration-dependent increase | Notable polyploidization | [8] |

| HCT-116 (p53-/-) | Not specified | Not specified | Reduced vs. p53+/+ | Strongest polyploidization | [8] | |

| AZD1152-HQPA | HER18 | 100 nM | 72 | Increased | Increased 8N cells | [10] |

| MDA-MB-231 | 105 nM | 72 | Increased | Increased 8N cells | [10] |

Signaling Pathways to Apoptosis

Inhibition of Aurora kinases triggers apoptosis through several interconnected signaling pathways. The primary route involves the intrinsic, or mitochondrial, pathway of apoptosis, often influenced by the tumor suppressor protein p53.

p53-Dependent Pathway

In cells with functional p53, the mitotic errors caused by Aurora kinase inhibition can lead to the stabilization and activation of p53.[8] Aurora A itself can phosphorylate p53, targeting it for degradation; therefore, inhibiting Aurora A can lead to p53 accumulation.[3][7][12] Activated p53 then transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, particularly the BH3-only proteins PUMA and Noxa, and the multi-domain proteins Bak and Bax.[8]

Intrinsic (Mitochondrial) Pathway

The activation of Bak and Bax is a critical step in the intrinsic apoptotic pathway.[8] These proteins oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the breakdown of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8]

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[8] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][11] The detection of cleaved PARP is a common marker for apoptosis induction.[2][11]

p21 and Cell Cycle Arrest

Some Aurora kinase inhibitors, such as CCT129202, have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21.[1][2] This can lead to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent inhibition of the E2F transcription factor, contributing to cell cycle arrest.[1][2]

Other Involved Pathways

-

Endoplasmic Reticulum (ER) Stress: Some studies suggest that Aurora kinase inhibitors like danusertib can induce apoptosis through ER stress signaling, involving the release of intracellular calcium.[13]

-

PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway has been linked to the apoptotic and autophagic effects of some Aurora A inhibitors.[14]

-

NF-κB Pathway: Aurora A can activate the NF-κB signaling pathway, which promotes cell survival. Inhibition of Aurora A may therefore suppress this pathway, sensitizing tumor cells to apoptosis.[3][5]

Caption: Signaling pathway from Aurora kinase inhibition to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induced by Aurora kinase inhibitors. Below are protocols for key experiments frequently cited in the literature.

Cell Viability and Proliferation Assay

-

Objective: To determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).

-

Methodology:

-

Seed tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the Aurora kinase inhibitor (e.g., CCT129202) or vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 72 hours).[15]

-

Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[15]

-

Calculate the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle and quantify polyploidy.

-

Methodology:

-

Treat cells with the inhibitor (e.g., 700 nmol/L CCT129202) or vehicle for desired time points (e.g., 24 and 48 hours).[2][11]

-

Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Gate the cell populations based on their DNA content to determine the percentage of cells in sub-G1, G1, S, G2-M, and >4N phases.[2][11]

-

Apoptosis Detection by Annexin V/PI Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Methodology:

-

Treat cells with the inhibitor for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

-

Immunoblotting (Western Blot)

-

Objective: To detect the expression and phosphorylation status of key proteins in the apoptotic pathway.

-

Methodology:

-

Treat cells with the inhibitor and lyse them at specified time points.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[15]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, phospho-Histone H3, p21, p53).[2][11]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system. Use a loading control like tubulin or GAPDH to ensure equal protein loading.[2][11]

-

Caption: Experimental workflow for apoptosis detection.

Conclusion

Aurora kinase inhibitors represent a potent class of targeted anti-cancer agents that primarily induce cell death by triggering mitotic catastrophe. The subsequent apoptotic response is multifaceted, predominantly engaging the intrinsic mitochondrial pathway. Key events include the accumulation of cells with abnormal DNA content, activation of the p53 tumor suppressor pathway, breakdown of the mitochondrial membrane potential, and the activation of the caspase cascade. A thorough understanding of these induced apoptosis pathways is essential for the continued development and optimization of Aurora kinase inhibitors as effective cancer therapeutics, both as monotherapies and in combination with other agents.

References

- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ovid.com [ovid.com]

- 5. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]

- 14. dovepress.com [dovepress.com]

- 15. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Aurora Kinase Inhibitors in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Aurora kinase inhibitors in cell culture studies. The information is collated from various research findings and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this class of compounds.

Introduction to Aurora Kinase Inhibitors

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Overexpression of these kinases is frequently observed in a wide range of human tumors, leading to genetic instability and transformation.[1][2] This makes them attractive targets for cancer therapy. Aurora kinase inhibitors are small molecules designed to block the activity of these kinases, thereby disrupting mitotic progression and inducing apoptosis in cancer cells.[1][2][3]

A representative of a novel class of imidazopyridine-based Aurora kinase inhibitors, CCT129202, has been shown to be highly selective for Aurora kinases.[1][2][4] This compound, along with others in its class, inhibits the proliferation of multiple human tumor cell lines by causing an accumulation of cells with a DNA content of 4N or greater, ultimately leading to programmed cell death.[1][2] Mechanistically, these inhibitors have been shown to abrogate the phosphorylation of histone H3, a key substrate of Aurora B, and can induce the expression of the cyclin-dependent kinase inhibitor p21.[1][2][4]

Quantitative Data Summary

The following tables summarize the reported efficacy of various Aurora kinase inhibitors across different human cancer cell lines. This data can be used as a starting point for determining the appropriate concentration range for your specific cell line of interest.

Table 1: IC50 Values of Pan-Aurora Kinase Inhibitors in Human Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| R763/AS703569 | Colo205 | Colon | 2 | [5] |

| R763/AS703569 | MiaPaCa-2 | Pancreatic | 8 | [5] |

| R763/AS703569 | HeLa | Cervical | 2 | [5] |

| R763/AS703569 | MV4-11 | Leukemia | 8 | [5] |

| SNS-314 | HCT116 | Colon | 9 - 60 | [6] |

| CYC116 | A549 | Lung | 34 - 1370 | [6] |

| PF-03814735 | MDA-MB-231 | Breast | ~20 | [6] |

| AMG 900 | Various | Various | 1 - 5 | [7] |

| Danusertib (PHA-739358) | Various | Various | 13 - 79 | [7] |

Table 2: IC50 Values of Aurora A Selective Inhibitors

| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |

| Alisertib (MLN8237) | 1.2 | 396.5 | [7] |

| TAS-119 | 1.0 | 95 | [8] |

Signaling Pathway

The diagram below illustrates the central role of Aurora kinases in mitosis and the mechanism of action of their inhibitors.

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Aurora kinase inhibitors in cell culture.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an Aurora kinase inhibitor.

Materials:

-

Human cancer cell line of interest

-

Complete growth medium

-

Aurora kinase inhibitor stock solution (e.g., in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Aurora kinase inhibitor in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-